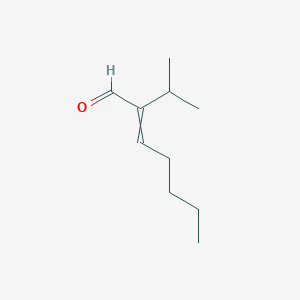
2-(Propan-2-yl)hept-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-yl)hept-2-enal is an organic compound with the molecular formula C10H18O It is an aldehyde with a double bond and an isopropyl group attached to the hept-2-enal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)hept-2-enal can be achieved through several methods. One common approach involves the aldol condensation of heptanal with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of heptanal, followed by dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as zeolites or metal oxides can be employed to enhance the efficiency of the reaction. The process typically involves the careful control of temperature, pressure, and reactant concentrations to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propan-2-yl)hept-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the compound can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen bromide (HBr) in acetic acid.
Major Products Formed
Oxidation: 2-(Propan-2-yl)heptanoic acid.
Reduction: 2-(Propan-2-yl)hept-2-enol.
Substitution: 2-(Propan-2-yl)-3-bromoheptanal.
Applications De Recherche Scientifique
2-(Propan-2-yl)hept-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.
Mécanisme D'action
The mechanism of action of 2-(Propan-2-yl)hept-2-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The double bond in the compound allows for the formation of reactive intermediates that can participate in various biochemical reactions.
Comparaison Avec Des Composés Similaires
2-(Propan-2-yl)hept-2-enal can be compared with other similar compounds such as hept-2-enal and 2-methylhept-2-enal While all these compounds share a similar backbone structure, the presence of the isopropyl group in this compound imparts unique chemical properties and reactivity
List of Similar Compounds
Hept-2-enal: An aldehyde with a double bond at the second position.
2-Methylhept-2-enal: An aldehyde with a methyl group at the second position and a double bond.
Propriétés
Numéro CAS |
61630-58-8 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2-propan-2-ylhept-2-enal |
InChI |
InChI=1S/C10H18O/c1-4-5-6-7-10(8-11)9(2)3/h7-9H,4-6H2,1-3H3 |
Clé InChI |
AORCHUMDZOUVMC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=C(C=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



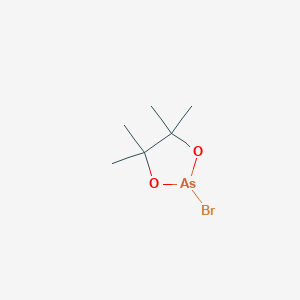
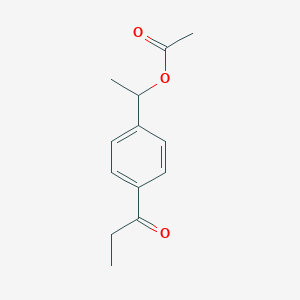
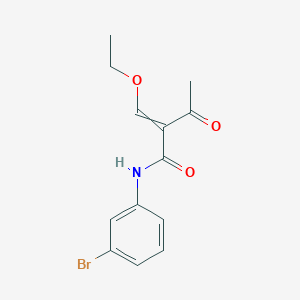

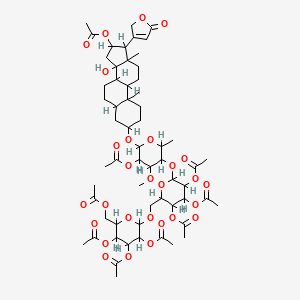
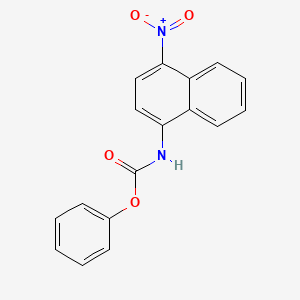
![1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B14588047.png)
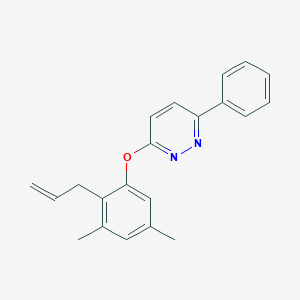
![4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol](/img/structure/B14588057.png)
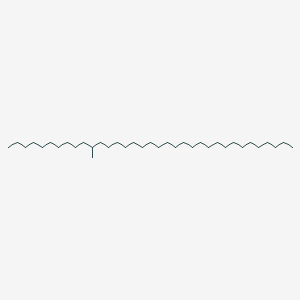
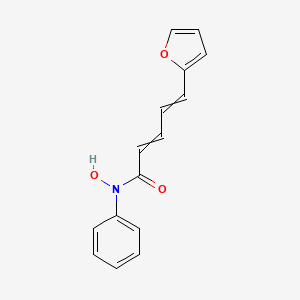
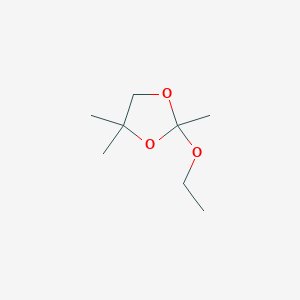
![1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine](/img/structure/B14588088.png)
